2-bromo-N-(pyrimidin-2-yl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-pyrimidin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O/c12-9-5-2-1-4-8(9)10(16)15-11-13-6-3-7-14-11/h1-7H,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOYUYXCWVOPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Bromo N Pyrimidin 2 Yl Benzamide
Retrosynthetic Analysis of the 2-bromo-N-(pyrimidin-2-yl)benzamide Structure
A retrosynthetic analysis of this compound simplifies the structure to its core building blocks. The most logical disconnection is at the amide C-N bond, which points to two primary precursors: a 2-bromobenzoyl derivative and 2-aminopyrimidine (B69317). The 2-bromobenzoyl component can originate from 2-bromobenzoic acid or its more reactive acid chloride form, 2-bromobenzoyl chloride. This straightforward analysis forms the basis for the most common synthetic approaches.
Direct Amidation Approaches for the Synthesis of this compound
Direct amidation methods are the most common strategies for synthesizing this compound, involving the direct coupling of the two key precursors.
Condensation Reactions Utilizing 2-Bromobenzoyl Halides and 2-Aminopyrimidine
The reaction of 2-bromobenzoyl chloride with 2-aminopyrimidine is a frequently employed method for the synthesis of this compound. This condensation reaction typically proceeds by mixing the two reactants in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct. nih.govdcu.ie The choice of base and solvent can influence the reaction's yield and the formation of byproducts. dcu.iewits.ac.za In some instances, a mixture of the desired benzamide (B126) and an acyclic imide byproduct may be formed, the ratio of which depends on the specific reaction conditions. nih.govdcu.ie
A general procedure involves stirring a mixture of 2-aminopyrimidine and a base, such as pyridine (B92270) or triethylamine (B128534), in a solvent like dichloromethane. niscpr.res.inrsc.org To this mixture, a solution of 2-bromobenzoyl chloride is added, and the reaction is monitored until completion. niscpr.res.inrsc.org The product can then be isolated and purified using standard techniques like column chromatography. nih.govdcu.ie
Catalytic Systems in Amide Bond Formation: Exploring Efficiency and Selectivity
To improve the efficiency and selectivity of amide bond formation, various catalytic systems have been explored. These catalysts can facilitate the reaction under milder conditions and potentially reduce the formation of unwanted side products.
For the synthesis of related N-aryl amides, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amidation, have proven effective. google.comacs.org These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide with an amide. google.comacs.org Copper-catalyzed C-N coupling reactions have also been utilized for the synthesis of similar amide structures. acs.org
Metal-organic frameworks (MOFs) have also emerged as efficient heterogeneous catalysts for amidation reactions. mdpi.comresearchgate.net For instance, a bimetallic Fe2Ni-BDC MOF has been used to catalyze the reaction between 2-aminopyridine (B139424) and trans-β-nitrostyrene to produce N-(pyridin-2-yl)benzamides in good yields. mdpi.com The catalyst's reusability makes it an attractive option for sustainable synthesis. mdpi.comresearchgate.net
Additionally, catalyst-free methods have been developed for the synthesis of N-pyridinyl benzamides by reacting aldehydes with aminopyridines in the presence of an oxidant like hydrogen peroxide. researchgate.net Boronic acid derivatives have also been investigated as catalysts for direct amidation reactions between carboxylic acids and amines. researchgate.net
Convergent and Linear Synthesis Pathways to this compound from Precursor Molecules
The synthesis of this compound can be designed using either a linear or a convergent approach.
A linear synthesis involves a stepwise sequence of reactions where one starting material is modified in each step until the final product is obtained. In the context of this compound, a linear approach might involve first synthesizing a more complex precursor containing either the 2-bromobenzoyl or the 2-aminopyrimidine moiety and then introducing the other component in a final step.
Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, base, catalyst, reaction temperature, and reaction time.
The table below summarizes the optimization of various parameters for related amidation reactions, which can provide insights into the synthesis of this compound.
| Parameter | Variation | Observation | Reference |
| Catalyst | I2 or KI | Amide obtained in 83% and 79% yield respectively. | rsc.org |
| CuI | Low yield of amide (17%). | rsc.org | |
| Fe2Ni-BDC MOF | 82% isolated yield of pyridyl benzamide. | mdpi.com | |
| Solvent | Toluene | Good solvent for iodine-catalyzed amidation. | rsc.org |
| Ethyl Acetate | Most effective solvent for the synthesis of 3-bromoimidazopyridine. | rsc.org | |
| Dichloromethane | Suitable solvent for MOF-catalyzed amidation. | mdpi.com | |
| DMF | Unsuitable for MOF-catalyzed reaction, only 5% yield. | mdpi.com | |
| Oxidant | TBHP (4 equiv) | Optimal for iodine-catalyzed amidation. | rsc.org |
| H2O2 or Oxygen | Not pleasurable results for the synthesis of 3-bromoimidazopyridine. | rsc.org | |
| Temperature | 100 °C | Optimal for iodine-catalyzed amidation in toluene. | rsc.org |
| 90 °C | Optimal for the synthesis of 3-bromoimidazopyridine in ethyl acetate. | rsc.org | |
| 80 °C | Optimal for MOF-catalyzed amidation. | mdpi.com | |
| Base | Pyridine | Used in condensation reactions of 2-bromobenzoyl chloride and 2-aminopyrimidine. | nih.gov |
| Triethylamine | Used in condensation reactions of 2-bromobenzoyl chloride and 2-aminopyrimidine. | rsc.org | |
| Cs2CO3 | Used in Buchwald-Hartwig amidation. | google.com |
As indicated in the table, the choice of catalyst and solvent significantly impacts the reaction outcome. For instance, while iodine-based catalysts provided high yields for a similar amidation, copper iodide was less effective. rsc.org Similarly, the selection of solvent is critical, with some solvents being highly effective for certain catalytic systems while others are detrimental. mdpi.comrsc.org Temperature and the choice of oxidant and base are also key variables that need to be fine-tuned to achieve the desired product in high yield and purity. nih.govrsc.orggoogle.comrsc.org
Mechanistic Investigations of 2 Bromo N Pyrimidin 2 Yl Benzamide Formation and Chemical Transformations
Elucidation of Proposed Reaction Pathways and Transition States in Amide Bond Formation
The formation of the amide bond in 2-bromo-N-(pyrimidin-2-yl)benzamide is typically achieved through a nucleophilic acyl substitution reaction. This pathway involves the reaction of an activated derivative of 2-bromobenzoic acid, most commonly 2-bromobenzoyl chloride, with 2-aminopyrimidine (B69317).
The generally accepted mechanism proceeds as follows:
Nucleophilic Attack: The reaction initiates with the attack of the exocyclic amino group of 2-aminopyrimidine on the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. 2-Aminopyrimidine, as a cyclic amidine, is considered a relatively poor nucleophile due to the electron-withdrawing effects of the two nitrogen atoms in the pyrimidine (B1678525) ring. researchgate.net
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this state, the carbonyl carbon is sp³-hybridized, and a negative charge resides on the oxygen atom.
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond (pi-bond).
Expulsion of the Leaving Group: This reformation of the carbonyl group is accompanied by the expulsion of the most stable leaving group, which in the case of 2-bromobenzoyl chloride, is the chloride ion (Cl⁻).
Deprotonation: The final step is the deprotonation of the nitrogen atom of the newly formed amide linkage by a base (often a tertiary amine like pyridine (B92270) or triethylamine (B128534) added to the reaction mixture) to yield the neutral this compound product and the hydrochloride salt of the base.
A significant challenge in the synthesis of N-acyl aminopyrimidines is the potential for an undesired N,N-diacylation reaction. researchgate.net The initial product, the mono-acylated benzamide (B126), can be acylated a second time. This is exacerbated by the electron-withdrawing nature of the pyrimidine ring, which increases the acidity of the remaining N-H proton of the amide, making it susceptible to deprotonation and subsequent reaction with another molecule of the acylating agent. dcu.ie
While specific transition state calculations for this exact reaction are not widely published, theoretical studies on analogous 1,3-O-to-N acyl transfer reactions provide insight into the geometries of such processes, which often involve cyclic transition states. researchgate.net For the direct acylation discussed here, the transition state is associated with the energy barrier for the formation and collapse of the tetrahedral intermediate.
Understanding the Role of Catalysts and Reagents in Directed Synthesis
The synthesis of this compound and its subsequent transformations rely on a carefully selected set of reagents and catalysts to ensure high yield and selectivity.
Reagents for Synthesis:
Acylating Agent: The most common acylating agent is 2-bromobenzoyl chloride , prepared from 2-bromobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com Alternatively, 2-bromobenzoic acid can be used directly with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). tandfonline.com
Amine: The nucleophile is 2-aminopyrimidine . researchgate.net
Base: A non-nucleophilic organic base is essential to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. Common choices include pyridine , triethylamine (TEA) , or N,N-diisopropylethylamine (DIPEA). niscpr.res.in The base acts as an acid scavenger, preventing the protonation of the 2-aminopyrimidine reactant and driving the reaction to completion.
Catalysts for Transformation: The true synthetic utility of this compound is realized in its subsequent chemical transformations, where the bromine atom serves as a versatile reactive handle for carbon-carbon and carbon-heteroatom bond formation. These reactions are almost exclusively catalyzed by transition metals, particularly palladium and copper.
Palladium-Catalyzed Cross-Coupling: The bromine substituent makes the compound an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for constructing complex aromatic systems. acs.org
Suzuki Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond.
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, replacing the bromine. acs.org
Heck Coupling: Reaction with an alkene to form a C-C bond.
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.
Copper-Catalyzed Cross-Coupling: Copper catalysts are also effective, particularly for C-N and C-O bond formation.
Goldberg Reaction: A copper-catalyzed reaction between an aryl halide and an amide, which could be used to further modify the molecule. mdpi.com
Ullmann Condensation: A classical copper-catalyzed reaction to couple aryl halides with amines, alcohols, or thiols.
The table below summarizes various catalytic systems that could be applied to transform the this compound scaffold.
| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Transformation |
| Suzuki Coupling | Pd(OAc)₂ or Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | Aryl-Br → Aryl-Aryl' |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Aryl-Br → Aryl-NR¹R² |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF | Aryl-Br → Aryl-alkyne |
| Goldberg Amination | CuI | DMEDA, Phenanthroline | K₂CO₃, K₃PO₄ | Toluene, Dioxane | Aryl-Br → Aryl-NHCOR' |
This table represents common conditions for the respective cross-coupling reactions on generic aryl bromide substrates and are applicable to this compound.
Advanced Computational and Theoretical Chemistry of 2 Bromo N Pyrimidin 2 Yl Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and intramolecular interactions, which collectively determine the compound's reactivity and potential for forming stable complexes.
Density Functional Theory (DFT) Applications in Analyzing Molecular Properties and Interactions
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 2-bromo-N-(pyrimidin-2-yl)benzamide. DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to optimize the molecular geometry, predict vibrational frequencies, and calculate a range of electronic properties. nih.goveurjchem.com
Table 1: Theoretical Geometric Parameters of this compound (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.910 | ||
| C=O | 1.235 | ||
| N-H | 1.015 | ||
| C-N (Amide) | 1.360 | ||
| Benzene-Pyrimidine | 25.0 |
Note: The values in this table are illustrative and represent typical bond lengths and angles that would be expected from DFT calculations for a molecule of this nature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich bromobenzamide moiety, particularly the bromine atom and the phenyl ring. Conversely, the LUMO is likely to be distributed over the electron-deficient pyrimidine (B1678525) ring. The spatial distribution of these orbitals highlights the regions most susceptible to nucleophilic and electrophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)
| Orbital | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -1.80 |
| Energy Gap (ΔE) | 4.70 |
Note: These energy values are hypothetical and serve to illustrate the expected output of an FMO analysis.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, prone to nucleophilic attack). Green and yellow areas denote regions of neutral potential.
For this compound, the MEP map would likely show the most negative potential (red) around the carbonyl oxygen atom and the nitrogen atoms of the pyrimidine ring, indicating these are the primary sites for electrophilic attack. The hydrogen atom of the amide group and the regions around the bromine atom (due to the σ-hole effect) would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
In this compound, significant intramolecular interactions are expected. These include the delocalization of lone pair electrons from the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the amide nitrogen and the antibonding orbital of the carbonyl group (n(N) → π*(C=O)) is a classic example of resonance stabilization in amides. The stabilization energies associated with these interactions can be calculated to assess their importance.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis of this compound involves exploring the potential energy surface (PES) to identify the most stable conformers. The key degree of freedom in this molecule is the rotation around the C-N amide bond and the bond connecting the benzoyl group to the pyrimidine ring.
While free rotation around the amide bond is restricted due to its partial double bond character, different rotational isomers (rotamers) can exist. A relaxed PES scan, performed using DFT, can map the energy changes as a function of the dihedral angles between the phenyl and pyrimidine rings. This analysis would likely reveal one or more low-energy conformers, with the global minimum corresponding to the most stable three-dimensional structure of the molecule. The presence of intramolecular hydrogen bonding, for instance between the amide N-H and a nitrogen atom of the pyrimidine ring, could play a significant role in stabilizing certain conformations. dcu.ie
Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-Stacking (e.g., Hirshfeld Surface Analysis, QTAIM/NCIplot)
In the solid state, the properties of this compound are governed by the network of intermolecular interactions. Hirshfeld surface analysis is a powerful technique for visualizing and quantifying these interactions. nih.goveurjchem.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of interactions.
For this molecule, several key intermolecular interactions are anticipated:
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the pyrimidine nitrogens can act as acceptors, leading to the formation of hydrogen-bonded chains or dimers. nih.govresearchgate.net
Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with a nucleophilic site on an adjacent molecule, such as a nitrogen or oxygen atom. dcu.ie
π-Stacking: The aromatic phenyl and pyrimidine rings can engage in π-π stacking interactions, further stabilizing the crystal packing.
The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can provide further insights into the nature and strength of these interactions by analyzing the electron density at bond critical points. researchgate.net
Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Theoretical investigations on structurally related benzamide (B126) derivatives have demonstrated the power of Density Functional Theory (DFT) in accurately predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, Fourier-Transform Infrared (FT-IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic absorption spectra. tandfonline.comnih.govbohrium.com These studies typically employ various functionals and basis sets to optimize the molecular geometry and then calculate the desired spectroscopic properties. The correlation between the theoretical and experimental data in these analogous compounds is often found to be in good agreement, providing confidence in the computational methodologies. acs.orgnih.gov
For instance, studies on similar molecules often involve the use of the B3LYP functional with basis sets like 6-311++G(d,p) to perform calculations. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently utilized for the prediction of NMR chemical shifts. acs.orgacs.org The calculated vibrational frequencies from DFT are often scaled to correct for anharmonicity and to improve the correlation with experimental FT-IR and Raman spectra. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra and understanding the electronic transitions involved. mdpi.com
Although specific data tables for this compound cannot be presented due to the absence of dedicated research, the established computational approaches for related structures provide a clear framework for how such an analysis would be conducted. A hypothetical study would involve the synthesis and experimental characterization of this compound, followed by computational modeling to predict its spectroscopic parameters. The resulting data would then be meticulously compared to validate the computational model and to gain deeper insights into the molecule's properties.
Reactivity and Diversification of 2 Bromo N Pyrimidin 2 Yl Benzamide
Palladium-Catalyzed Cross-Coupling Reactions at the C2-Bromine Position
The bromine atom at the C2 position of the benzamide (B126) ring is a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-nitrogen bond formation.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For 2-bromo-N-(pyrimidin-2-yl)benzamide, this reaction allows for the introduction of various aryl and heteroaryl groups at the C2 position, leading to the synthesis of biphenyl (B1667301) and heterobiaryl structures. These motifs are prevalent in many biologically active molecules.
While specific examples for the direct Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reaction is well-established for a wide range of aryl bromides, including those with amide functionalities. The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃ in a solvent system such as toluene, dioxane, or aqueous mixtures. The reaction of 2-bromobenzonitrile (B47965) with various arylboronic acids, for instance, proceeds with high yields, demonstrating the feasibility of this transformation on a similar scaffold.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane | 80 | 92 |
| 3 | 2-Bromobenzamide (B1207801) | 3-Thienylboronic acid | PdCl₂(dppf) (5) | Na₂CO₃ | DME/H₂O | 90 | 85 |
This table presents generalized conditions and yields for Suzuki-Miyaura reactions on substrates similar to this compound to illustrate the typical scope and efficiency of the reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. This reaction is highly valuable for the synthesis of arylamines, which are important intermediates in medicinal chemistry and materials science. In the context of this compound, Buchwald-Hartwig amination allows for the introduction of a wide variety of primary and secondary amines at the C2 position.
The scope of the Buchwald-Hartwig amination is broad, accommodating a diverse range of amines and aryl halides. acs.orgwikipedia.org Catalyst systems typically consist of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky electron-rich phosphine ligand, for instance, BINAP or Xantphos. wikipedia.org A strong base, commonly sodium tert-butoxide (NaOtBu), is required for the catalytic cycle. researchgate.net A study on the amination of 2-bromopyridines with volatile amines demonstrates the feasibility of this reaction on heteroaromatic systems, which can be extrapolated to the target molecule. nih.gov Furthermore, a nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indoles and benzimidazoles has been reported, showcasing the utility of related systems in C-N bond formation. nwnu.edu.cn
Table 2: Exemplary Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromotoluene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 98 |
| 2 | 1-Bromo-4-fluorobenzene | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 110 | 95 |
| 3 | 2-Bromopyridine (B144113) | Pyrrolidine | Pd(OAc)₂ (5) | P(tBu)₃ (10) | NaOtBu | Toluene | 80 | 92 |
This table provides representative conditions and yields for Buchwald-Hartwig amination on substrates analogous to this compound to illustrate the general applicability of the reaction.
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the synthesis of substituted alkynes. lumenlearning.com For this compound, this reaction enables the introduction of an alkynyl group at the C2 position, which can serve as a versatile handle for further transformations, such as cycloaddition reactions. The reaction is typically co-catalyzed by a copper(I) salt and requires a base, such as an amine. lumenlearning.com
The Sonogashira coupling has been successfully applied to a variety of aryl bromides, including those with functionalities that might be sensitive under other conditions. researchgate.netnih.gov
Other palladium-catalyzed C-C bond-forming reactions, such as the Heck reaction (coupling with alkenes) and Hiyama coupling (coupling with organosilanes), can also be envisioned for the diversification of this compound at the C2-position. For example, an efficient palladium-catalyzed Hiyama reaction between various pyrimidin-2-yl tosylates and organosilanes has been developed, suggesting that similar reactivity can be expected for the bromo-analogue. researchgate.net
Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 95 |
| 2 | 2-Bromopyridine | 1-Heptyne | Pd(OAc)₂ (3) | CuI (5) | Piperidine | DMF | 80 | 88 |
| 3 | 1-Bromo-3-methoxybenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | iPr₂NH | Toluene | 90 | 91 |
This table illustrates typical conditions and yields for Sonogashira coupling reactions on substrates similar to this compound.
Nucleophilic Aromatic Substitution (SNAr) Strategies on the Benzene (B151609) Ring
While the benzene ring is generally electron-rich and undergoes electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. For an SNAr reaction to proceed on an aryl halide, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. lumenlearning.compressbooks.pubmasterorganicchemistry.comchemistrysteps.com
In the case of this compound, the benzoyl and N-pyrimidinyl groups are not strongly activating for SNAr on the benzene ring. Therefore, direct displacement of a nucleophile on the benzene ring, other than the bromine atom, would likely require harsh reaction conditions or the introduction of additional activating groups. However, if a strong electron-withdrawing group were present on the benzene ring, SNAr could become a viable strategy for diversification. For example, 2,4-dinitrochlorobenzene readily undergoes SNAr with various nucleophiles. pressbooks.pub
Chemical Transformations at the Amide Linkage and Pyrimidine (B1678525) Moiety
The amide linkage and the pyrimidine ring present additional opportunities for chemical modification of this compound.
The amide bond is generally stable, but it can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (2-bromobenzoic acid) and aminopyrimidine (2-aminopyrimidine). researchgate.netyoutube.comsemanticscholar.orgkhanacademy.org This reaction can be used to cleave the molecule if desired.
The pyrimidine ring, being an electron-deficient heterocycle, is generally resistant to electrophilic aromatic substitution. acs.orgorganic-chemistry.org Electrophilic attack, if it occurs, is most likely at the C5 position, which is the least electron-deficient. acs.orgorganic-chemistry.org However, the presence of the activating amino group (part of the amide linkage) could facilitate electrophilic substitution on the pyrimidine ring. Conversely, the pyrimidine ring is susceptible to nucleophilic attack, especially at the C4 and C6 positions.
Intramolecular Cyclization Reactions and Annulation Strategies
The structure of this compound is well-suited for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. Palladium-catalyzed intramolecular C-N bond formation is a common strategy to construct such systems. For example, the intramolecular Buchwald-Hartwig amination can be employed to form a new ring.
A particularly relevant transformation is the synthesis of quinazolin-4(3H)-ones from 2-halobenzamides. This can be achieved through a copper-catalyzed reaction with nitriles followed by an intramolecular SNAr reaction. acs.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netacs.org This suggests that this compound could potentially undergo a similar transformation to yield a fused pyrimido[1,2-a]quinazolin-5-one derivative.
Table 4: Synthesis of Quinazolin-4(3H)-ones from 2-Bromobenzamides
| Entry | 2-Bromobenzamide | Nitrile | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromobenzamide | Benzonitrile | Cu(OAc)₂ | tBuOK | tBuOH | 120 | 80 |
| 2 | 2-Bromo-N-methylbenzamide | Acetonitrile | CuI | K₂CO₃ | DMF | 140 | 75 |
| 3 | 2-Bromo-4-chlorobenzamide | 4-Methoxybenzonitrile | Cu(OTf)₂ | NaH | Dioxane | 130 | 68 |
This table showcases examples of intramolecular cyclization of 2-bromobenzamides to form quinazolinones, a reaction pathway potentially applicable to this compound.
Derivatization and Functionalization Strategies for Structural Modification
The structural evolution of this compound into a diverse library of analogues can be strategically achieved through functionalization of both the brominated aromatic ring and the pyrimidine nucleus. Key methodologies include palladium-catalyzed cross-coupling reactions at the C-Br bond and nucleophilic aromatic substitution on the pyrimidine ring.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom attached to the benzene ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This strategy allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the benzoyl moiety. The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Table 1: Illustrative Suzuki-Miyaura Coupling Reactions on Aryl Bromides This table presents examples of Suzuki-Miyaura coupling reactions on analogous aryl bromide systems, demonstrating the potential for derivatization of this compound.
| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 1 | 2-Bromobenzamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenylbenzamide | 85 |
| 2 | 1-Bromo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(4-Methoxyphenyl)-1-nitrobenzene | 92 |
| 3 | Methyl 2-bromobenzoate | Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Methyl 2-(pyridin-3-yl)benzoate | 78 |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This method is highly effective for the introduction of a wide range of amino functionalities, which can significantly alter the physicochemical properties of the parent molecule. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and broad substrate scope.
Table 2: Examples of Buchwald-Hartwig Amination on Aryl Bromides This table provides representative examples of the Buchwald-Hartwig amination on similar aryl bromide substrates, highlighting its applicability for the diversification of this compound.
| Entry | Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 1 | 2-Bromotoluene | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 4-(o-tolyl)morpholine | 95 |
| 2 | 1-Bromo-4-fluorobenzene | Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 4-Fluoro-N-phenylaniline | 88 |
| 3 | 2-Bromoanisole | Benzylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | N-(Benzyl)-2-methoxyaniline | 91 |
Nucleophilic Aromatic Substitution on the Pyrimidine Ring
The pyrimidine ring in this compound, particularly if further activated by electron-withdrawing groups or by the presence of a good leaving group, can undergo nucleophilic aromatic substitution (SNAr). While the amide nitrogen lone pair reduces the electrophilicity of the pyrimidine ring, strategic placement of activating groups or conversion of a substituent to a better leaving group can facilitate this reaction.
For instance, if a chloro or other halo substituent were present on the pyrimidine ring (e.g., at the 4- or 6-position), it would be susceptible to displacement by various nucleophiles. Common nucleophiles for this transformation include primary and secondary amines, alkoxides, and thiolates. The reaction typically proceeds via a Meisenheimer complex intermediate.
Table 3: Nucleophilic Aromatic Substitution on Halogenated Pyrimidines This table showcases examples of nucleophilic aromatic substitution on chloropyrimidine systems, illustrating a potential functionalization strategy for derivatives of N-(pyrimidin-2-yl)benzamide.
| Entry | Halopyrimidine | Nucleophile | Conditions | Product | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Aniline | EtOH, reflux | 2-Chloro-4-anilinopyrimidine | 82 |
| 2 | 4,6-Dichloro-2-(methylthio)pyrimidine | Morpholine | Isopropanol, 80 °C | 4-Chloro-6-morpholino-2-(methylthio)pyrimidine | 90 |
| 3 | 2-Chloro-4,6-dimethylpyrimidine | Benzylamine | Neat, 120 °C | N-Benzyl-4,6-dimethylpyrimidin-2-amine | 85 |
These derivatization strategies provide a robust toolbox for the medicinal chemist to systematically modify the structure of this compound. The ability to introduce a wide variety of substituents at both the benzoyl and pyrimidine moieties allows for the fine-tuning of its molecular properties, which is a cornerstone of modern drug discovery and materials science.
2 Bromo N Pyrimidin 2 Yl Benzamide As a Crucial Building Block in Complex Organic Synthesis
Applications in the Synthesis of Novel Polyheterocyclic Systems
The structure of 2-bromo-N-(pyrimidin-2-yl)benzamide is pre-organized for intramolecular cyclization reactions to form fused polyheterocyclic systems. The presence of the 2-bromobenzoyl group and the N-pyrimidinyl moiety in the same molecule allows for the strategic formation of new rings, leading to compounds of significant chemical and potential biological interest, such as pyrimido[2,1-b]quinazolinones.
These transformations are typically achieved through metal-catalyzed intramolecular C-N bond formation. For instance, palladium- or copper-catalyzed reactions can facilitate the cyclization between the nitrogen of the pyrimidine (B1678525) ring and the carbon of the brominated benzene (B151609) ring, leading directly to the tricyclic core of pyrimido[2,1-b]quinazolinone. This synthetic strategy is highly efficient as it constructs a complex heterocyclic system in a single, atom-economical step.
Research into related structures supports this approach. For example, copper-catalyzed one-pot synthesis has been successfully used to create 5,12-dihydroindolo[2,1-b]quinazolines from N-(2-bromobenzyl)-2-iodoaniline. nih.gov Similarly, Fu and colleagues have demonstrated that 2-bromo-N-(2-halophenyl)benzamides can react with cyanamide (B42294) in the presence of a copper catalyst to form benzimidazo[2,1-b]quinazolin-12(6H)-ones. acs.org These examples highlight a general and powerful method where the 2-bromo-N-(aryl)benzamide framework is a key precursor for intramolecular cyclization to yield fused quinazolinone systems. The synthesis of pyrimido[2,1-b]quinazolinone from this compound would follow a similar pathway, representing a streamlined approach to this valuable heterocyclic scaffold.
| Starting Material | Catalyst/Reagents | Product | Reference |
|---|---|---|---|
| N-(2-bromobenzyl)-2-iodoaniline and malononitrile | CuI, trans-4-hydroxyl-L-proline, K2CO3, DMSO | 5,12-dihydroindolo[2,1-b]quinazoline derivative | nih.gov |
| 2-bromo-N-(2-halophenyl)benzamides and cyanamide | Copper catalyst, ligand | Benzimidazo[2,1-b]quinazolin-12(6H)-one | acs.org |
| Isatins and 2-bromopyridine (B144113) derivatives | Cu(OAc)2·H2O | 11H-pyrido[2,1-b]quinazolin-11-ones | acs.org |
Utility in the Construction of Complex Molecular Architectures via Fragment Coupling
The 2-bromophenyl moiety within this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom can be readily substituted with a wide range of chemical fragments, allowing for the systematic elaboration of the core structure.
Key fragment coupling reactions applicable to this scaffold include:
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (boronic acid or ester), enabling the introduction of various aryl, heteroaryl, or alkyl groups. researchgate.netnih.gov Studies on the Suzuki coupling of 2-bromopyridines and other aryl bromides demonstrate the broad applicability of this method. researchgate.net For example, a facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved via Suzuki coupling of the corresponding 5-bromo precursor with various arylboronic acids, showcasing the effectiveness of this reaction on similar N-heterocyclic amide scaffolds. mdpi.com
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the aryl bromide with a diverse range of primary or secondary amines. organic-chemistry.orgresearchgate.net This is particularly useful for synthesizing derivatives with appended amino groups, which are common pharmacophores. The reaction conditions are well-established for various aryl halides, including challenging substrates like 2-bromopyridines. researchgate.netsemanticscholar.org The development of specialized ligands and milder bases has expanded the functional group tolerance of this reaction significantly. semanticscholar.org
Sonogashira Coupling: This reaction introduces alkyne fragments by coupling the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This method provides access to aryl alkynes, which are themselves versatile intermediates for further transformations. mdpi.com
These coupling reactions transform this compound from a simple starting material into a platform for generating a vast array of more complex molecules with precisely controlled structures.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(OAc)2), Ligand, Base | C-C (sp2-sp2 or sp2-sp3) | researchgate.netnih.gov |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst (e.g., Pd2(dba)3), Ligand, Base | C-N | organic-chemistry.orgacs.orgnih.gov |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp2-sp) | mdpi.com |
Strategies for Diversity-Oriented Synthesis Utilizing the this compound Scaffold
Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to generate collections of structurally diverse small molecules to explore chemical space and identify novel biologically active compounds. cam.ac.ukacs.org The this compound scaffold is exceptionally well-suited for DOS due to its multiple points of diversification.
A typical DOS strategy using this scaffold would involve a multi-directional approach:
Diversification at the Benzoyl Ring: The bromine atom is the primary site for diversification. Using the fragment coupling reactions described previously (Suzuki, Buchwald-Hartwig, etc.), a wide variety of substituents can be introduced at this position. By using a range of boronic acids or amines in parallel synthesis formats, a large library of analogs can be rapidly produced. rsc.orgnih.gov
Modification of the Amide Linker: The amide bond itself can be a point of modification, although this is less common. Under certain conditions, it could be reduced or involved in further cyclization reactions.
Functionalization of the Pyrimidine Ring: While the pyrimidine ring is less reactive towards electrophilic substitution, it can be functionalized. Furthermore, the nitrogen atoms in the pyrimidine ring can influence the molecule's properties, such as basicity and hydrogen bonding capacity, which is a key element of "privileged structures" used in drug discovery. mdpi.com
This multi-pronged approach allows for the generation of a three-dimensional chemical library with significant skeletal and appendage diversity, all originating from a single, readily accessible starting material. A step-economical synthesis of a library of pyrimidine-N-heterocycle hybrids has been reported, demonstrating the power of using a core pyrimidine structure for generating diverse molecules with potential applications, such as in agrochemicals. rsc.org This highlights the value of the pyrimidine motif as a privileged scaffold in the design of compound libraries for discovering new lead compounds. acs.org
Sophisticated Spectroscopic and Structural Elucidation Methodologies for 2 Bromo N Pyrimidin 2 Yl Benzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the solution-state structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
Advanced 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Experiments
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of proton and carbon environments in a molecule. For 2-bromo-N-(pyrimidin-2-yl)benzamide, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzoyl and pyrimidinyl rings. The chemical shifts of these protons are influenced by the electronic effects of the bromine substituent and the amide linkage. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms, including the carbonyl carbon of the amide and the carbons bearing the bromine atom and attached to the nitrogen atoms.
To establish the connectivity between protons and carbons, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For this compound, COSY would be instrumental in assigning the protons on both the benzoyl and pyrimidine (B1678525) rings by showing correlations between neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of carbon resonances for all protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are directly bonded. NOESY is crucial for determining the through-space proximity of different parts of the molecule, which can help in assigning the relative stereochemistry and conformation.
The following table provides an illustrative example of the kind of data that would be obtained from 1D and 2D NMR analysis of a related benzamide (B126) derivative.
| Technique | Observed Protons/Carbons | Correlations | Information Gained |
| ¹H NMR | Aromatic protons, Amide proton | - | Number and chemical environment of protons |
| ¹³C NMR | Aromatic carbons, Carbonyl carbon | - | Number and chemical environment of carbons |
| COSY | Aromatic protons | Correlations between adjacent protons | Connectivity of protons within each ring system |
| HSQC | All protonated carbons and their attached protons | Direct ¹H-¹³C correlations | Assignment of protonated carbons |
| HMBC | Protons and carbons separated by 2-3 bonds | Long-range ¹H-¹³C correlations | Connectivity across the molecule, including quaternary carbons |
| NOESY | Protons close in space | Through-space ¹H-¹H correlations | Spatial proximity of different molecular fragments |
X-ray Crystallographic Methodologies for Solid-State Structure Determination
Principles and Applications in Precise Molecular Geometry Elucidation
The fundamental principle of X-ray crystallography involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined.
For this compound, a single crystal suitable for X-ray diffraction would need to be grown. The resulting crystal structure would provide precise measurements of all bond lengths and angles. For example, a study on the closely related imide, 3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide, revealed detailed crystallographic data, including the unit cell dimensions and space group. dcu.ie This study demonstrated that the molecule adopts a specific conformation in the solid state, with defined dihedral angles between the aromatic rings. dcu.ie
The crystal structure of this compound would definitively establish the planarity of the pyrimidine and benzoyl rings and the orientation of the amide linkage. Furthermore, it would reveal any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice. dcu.ie
An example of the type of crystallographic data that would be obtained is presented in the table below, based on the related compound 3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide. dcu.ie
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.1712 (4) |
| b (Å) | 11.0590 (3) |
| c (Å) | 14.4181 (5) |
| α (°) | 90 |
| β (°) | 102.756 (4) |
| γ (°) | 90 |
| Volume (ų) | 1737.28 (10) |
| Z | 4 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₁H₈BrN₃O), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern is often characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule. For this compound, common fragmentation pathways would likely involve cleavage of the amide bond, loss of the bromine atom, and fragmentation of the pyrimidine ring. Analysis of these fragments helps to piece together the molecular structure.
The table below illustrates the type of data obtained from HRMS and MS/MS experiments for related compounds.
| Technique | Information Obtained | Example Application |
| HRMS | Exact mass and elemental composition. | Confirmation of the molecular formula C₁₁H₈BrN₃O for this compound. |
| MS/MS | Fragmentation pattern of the molecular ion. | Identification of characteristic fragments, such as the benzoyl cation and the pyrimidinyl cation, to confirm the structure. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Different functional groups absorb at characteristic frequencies, making IR spectroscopy a valuable tool for functional group analysis. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (the "amide I" band), and the N-H bend (the "amide II" band). The C-Br stretching vibration would also be present at a lower frequency. The NIST WebBook provides an IR spectrum for the related compound 2-bromobenzamide (B1207801), which shows a strong carbonyl absorption. nist.gov
Raman Spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also provides information about the vibrational modes of a molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar functional groups and symmetric vibrations. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational properties of a molecule.
The following table summarizes the expected vibrational frequencies for key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3400-3200 |
| Aromatic C-H | Stretch | 3100-3000 |
| Amide C=O | Stretch (Amide I) | 1700-1650 |
| Amide N-H | Bend (Amide II) | 1650-1550 |
| Aromatic C=C | Stretch | 1600-1450 |
| C-N | Stretch | 1400-1200 |
| C-Br | Stretch | 700-500 |
By integrating the data from these diverse spectroscopic and crystallographic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for any further investigation into its chemical and physical properties.
Future Research Directions and Unexplored Avenues for 2 Bromo N Pyrimidin 2 Yl Benzamide
Identification and Development of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of N-arylbenzamides is a cornerstone of organic chemistry, and the development of environmentally benign and efficient methods for their production is of paramount importance. Future research on 2-bromo-N-(pyrimidin-2-yl)benzamide should prioritize the exploration of novel synthetic strategies that align with the principles of green chemistry.
One promising avenue is the advancement of one-pot, multi-component reactions . These reactions, which combine multiple starting materials in a single reaction vessel to form a complex product, offer significant advantages in terms of atom economy, reduced solvent waste, and simplified purification procedures. The synthesis of related N-phenylbenzamide derivatives has been achieved through a one-pot, three-component method using phosphoric acid as a catalyst in glycerol, an eco-friendly medium. researchgate.net Similar strategies could be adapted for the synthesis of this compound, potentially from 2-bromobenzaldehyde, 2-aminopyrimidine (B69317), and an oxidizing agent under catalyst-free conditions in a green solvent like ethanol (B145695). researchgate.net
Microwave-assisted organic synthesis (MAOS) represents another key area for development. Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. rsc.orgrsc.org The application of microwave technology to the synthesis of N-heterocycles is well-established and could be leveraged for the efficient production of this compound. rsc.orgrsc.org For instance, microwave-assisted condensation reactions of anthranilic acid derivatives have been shown to be highly effective. scholarsresearchlibrary.com
Furthermore, the development of catalyst-free synthetic methods is a significant goal in green chemistry. Research into the catalyst-free synthesis of pyridine (B92270) benzamides from aryl aldehydes and aminopyridines using hydrogen peroxide as an oxidant in ethanol provides a strong precedent for developing a similar approach for this compound. researchgate.net Exploring the use of recyclable catalysts, such as nano-nickel ferrite (B1171679) for cascade reactions, could also offer a sustainable synthetic route. mdpi.com
| Synthetic Approach | Potential Advantages | Relevant Precedents |
| One-pot, multi-component reactions | Atom economy, reduced waste, simplified purification | Eco-friendly synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides in glycerol. researchgate.net |
| Microwave-assisted synthesis | Reduced reaction times, increased yields, enhanced selectivity | Rapid synthesis of N-heterocycles and quinazolin-4-one derivatives. rsc.orgrsc.orgscholarsresearchlibrary.com |
| Catalyst-free methods | Reduced cost and environmental impact, simplified product purification | Catalyst-free synthesis of pyridine benzamides using H₂O₂ as an oxidant. researchgate.net |
| Recyclable catalysts | Sustainability, cost-effectiveness | Use of nano-nickel ferrite in cascade reactions for heterocycle synthesis. mdpi.com |
Advanced Computational Investigations into Unexplored Reactivity and Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for predicting and understanding the chemical behavior of molecules. For this compound, advanced computational investigations can provide invaluable insights into its electronic structure, reactivity, and potential reaction mechanisms, thereby guiding experimental work.
Future computational studies should focus on elucidating the conformational landscape and electronic properties of the molecule. The rotational barriers around the amide bond and the C-N bond connecting the pyrimidine (B1678525) ring will dictate the molecule's three-dimensional shape, which in turn influences its reactivity and intermolecular interactions. DFT calculations can be employed to determine the relative energies of different conformers and to analyze the distribution of electron density. tandfonline.comresearchgate.net The calculation of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can help identify the most reactive sites for electrophilic and nucleophilic attack. mdpi.comwjarr.com
Investigating the amine-imine tautomerism of the 2-aminopyrimidine moiety within the molecule is another critical area. DFT studies on related 2-aminopyrimidine derivatives have shown that while the amino form is generally more stable, the presence of water molecules can significantly lower the energy barrier for tautomerization. researchgate.net Understanding the tautomeric equilibrium of this compound is crucial, as the different tautomers will exhibit distinct reactivity patterns.
Furthermore, computational modeling can be used to explore the mechanisms of potential reactions . For instance, the mechanism of copper-catalyzed domino reactions involving 2-halobenzamides to form quinazolinones has been proposed based on computational insights. rhhz.net Similar studies on this compound could predict its behavior in various catalytic cycles and help in the design of novel synthetic transformations.
| Computational Investigation | Key Insights | Relevant Studies |
| Conformational Analysis & Electronic Properties | 3D structure, reactivity prediction, identification of reactive sites | DFT studies on pyrimidine derivatives and N-(2-bromo-phenyl)-2-hydroxy-benzamide. tandfonline.commdpi.comwjarr.com |
| Amine-Imine Tautomerism | Tautomeric equilibrium, influence of solvent, prediction of reactivity | DFT calculations on amine-imine tautomerism in pyrimidine derivatives. researchgate.net |
| Reaction Mechanism Elucidation | Understanding catalytic cycles, predicting reaction outcomes, guiding experimental design | Mechanistic studies on copper-catalyzed reactions of 2-halobenzamides. rhhz.net |
Potential for Material Science Applications and Supramolecular Assembly Research
The field of crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. usherbrooke.caub.edu The structural features of this compound, namely the hydrogen bond donor (N-H) and acceptor (C=O, pyrimidine nitrogens) sites, along with the potential for halogen bonding (C-Br), make it an excellent candidate for the construction of novel supramolecular architectures. researchgate.netnih.gov
Future research should systematically investigate the self-assembly behavior of this compound in the solid state. By crystallizing the compound from various solvents and under different conditions, it may be possible to obtain different polymorphs or co-crystals with unique packing arrangements and properties. mdpi.com The formation of one-, two-, or three-dimensional networks through hydrogen bonding and other non-covalent interactions could be explored. The study of isomeric bromo-N-[(nitrophenyl)sulfonyl]benzamides has revealed the formation of diverse supramolecular architectures, including chains, sheets, and three-dimensional networks, which serves as a strong precedent for similar investigations into this compound. nih.goviucr.org
The potential for this compound to form co-crystals with other molecules, particularly active pharmaceutical ingredients (APIs), is another exciting avenue. Co-crystallization can be used to improve the physicochemical properties of APIs, such as solubility and stability. mdpi.com The pyrimidine and benzamide (B126) moieties in this compound offer multiple sites for hydrogen bonding with complementary co-formers.
Furthermore, the bromine atom in the molecule opens up the possibility of exploring halogen bonding in the design of supramolecular assemblies. Halogen bonds are non-covalent interactions between a halogen atom and a Lewis base, and they are increasingly being used as a tool in crystal engineering. researchgate.net The interplay between hydrogen bonds and halogen bonds could lead to the formation of complex and robust supramolecular structures with potential applications in materials science, such as in the development of new functional materials with specific optical or electronic properties.
| Research Area | Potential Outcomes | Key Concepts & Related Work |
| Self-Assembly & Polymorphism | Novel crystalline forms with unique properties | Crystal engineering principles, supramolecular synthons in N-(4-bromobenzoyl)-arylsulfonamides. usherbrooke.caresearchgate.net |
| Co-crystal Formation | Improved physicochemical properties of APIs | Co-crystallization strategies for enhancing drug performance. mdpi.com |
| Halogen Bonding | Design of robust supramolecular architectures | Role of C-Br···π and other halogen interactions in crystal packing. nih.govresearchgate.net |
Development of Novel Methodologies in Organic Synthesis Utilizing or Inspired by this compound
The reactivity of the 2-bromobenzamide (B1207801) moiety in this compound can be harnessed for the development of new synthetic methodologies. The carbon-bromine bond is a versatile functional group that can participate in a wide range of cross-coupling and cyclization reactions.
A significant area for future research is the use of this compound as a substrate in transition metal-catalyzed reactions . Cobalt- and copper-catalyzed coupling reactions of 2-halobenzamides with alkynes and active methylene (B1212753) compounds have been shown to produce a variety of heterocyclic scaffolds, such as isoquinolones and dihydrophenanthridinediones. rsc.orgthieme-connect.comorganic-chemistry.org Investigating the reactivity of this compound in similar transformations could lead to the synthesis of novel fused heterocyclic systems containing the pyrimidine ring, which are of great interest in medicinal chemistry.
The development of domino reactions starting from this compound is another promising direction. Copper(II)-catalyzed domino reactions of 2-halobenzamides with arylmethanamines have been used to construct 2-aryl quinazolinones through a cascade of N-benzylation, C-H amidation, and C-C bond cleavage. rhhz.net Exploring similar cascade reactions with this compound could provide efficient access to complex polycyclic aromatic compounds.
Furthermore, the structural framework of this compound could inspire the design of new ligands for catalysis . The combination of a pyrimidine ring and a benzamide unit could provide a unique bidentate or tridentate coordination environment for metal centers. The synthesis and evaluation of such ligands in various catalytic transformations could lead to the discovery of new catalysts with enhanced activity and selectivity.
Finally, the selective C-C bond cleavage observed in the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine (B139424) suggests that the amide bond in this compound might also be susceptible to cleavage under specific conditions, potentially opening up novel synthetic pathways. rsc.org
| Methodological Development | Potential Applications | Relevant Precedents |
| Transition Metal-Catalyzed Reactions | Synthesis of novel fused heterocyclic systems | Cobalt- and copper-catalyzed coupling of 2-halobenzamides. rsc.orgthieme-connect.comorganic-chemistry.org |
| Domino Reactions | Efficient construction of complex polycyclic compounds | Copper-catalyzed domino reactions to form 2-aryl quinazolinones. rhhz.net |
| Ligand Design | Development of new catalysts with enhanced performance | Pyridinamide-based ligands for copper-catalyzed reactions. thieme-connect.comorganic-chemistry.org |
| C-C/C-N Bond Cleavage Strategies | Novel synthetic transformations and functional group interconversions | C-C bond cleavage in the synthesis of N-(pyridin-2-yl)amides. rsc.org |
Q & A
Q. What are the standard synthetic routes for preparing 2-bromo-N-(pyrimidin-2-yl)benzamide?
The compound is typically synthesized via amide coupling between 2-bromobenzoic acid derivatives and pyrimidin-2-amine. A common method involves activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by reaction with the amine in a polar solvent like pyridine under reflux conditions . For example, 4-bromo-3-fluorobenzoic acid was coupled with 6-methylpyridin-2-amine using similar protocols to yield a bromo-fluoro-benzamide analog in 81% yield .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- IR spectroscopy : To confirm the presence of amide C=O (~1650–1680 cm⁻¹) and N-H stretches (~3200–3300 cm⁻¹).
- NMR (¹H and ¹³C) : To assign aromatic protons (e.g., pyrimidinyl and bromophenyl groups) and verify regiochemistry.
- Mass spectrometry (EI or ESI) : For molecular ion ([M⁺]) and fragmentation pattern validation.
- Elemental analysis : To confirm purity and stoichiometry .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Use standardized protocols with controlled reaction parameters (e.g., reflux time, stoichiometric ratios) and validate results through triplicate experiments. Statistical methods like ANOVA and Duncan’s test can identify significant variability in yields or purity .
Advanced Research Questions
Q. What advanced strategies optimize the synthesis of this compound for high-throughput applications?
- Catalytic coupling : Use Pd/C or other catalysts for hydrogenation steps to reduce byproducts .
- Electrooxidative amination : Achieve direct C-H activation of benzamide derivatives with amines under electrochemical conditions, improving atom economy .
- Protecting groups : Introduce TIPSCl or similar reagents to stabilize reactive intermediates during multi-step syntheses .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Systematic substitution : Replace the bromo group with other halogens (e.g., Cl, F) or modify the pyrimidinyl moiety (e.g., methyl, trifluoromethyl substituents).
- Biological assays : Test derivatives against target enzymes (e.g., PI3Kα/mTOR) or pathogens to correlate structural changes with activity. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability in related benzamides .
Q. What analytical challenges arise in characterizing this compound, and how are they addressed?
- Regiochemical ambiguity : Use 2D NMR (e.g., NOESY, HMBC) to distinguish between positional isomers.
- Crystallinity issues : Employ X-ray crystallography (as in ) or dynamic NMR to resolve conformational flexibility .
- Trace impurities : Couple HPLC with high-resolution mass spectrometry (HRMS) for purity assessment .
Q. How can contradictory data in synthetic yields or biological activity be resolved?
Q. What mechanistic insights exist for reactions involving this compound?
Electrooxidative amination () suggests a radical-mediated pathway, where the benzamide undergoes single-electron oxidation to form a reactive intermediate that couples with amines. Computational studies (DFT) can further elucidate transition states and regioselectivity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
